(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride
Overview
Description
“(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” is an organic compound . It has the empirical formula C5H9N3 and a molecular weight of 111.15 .
Synthesis Analysis
The synthesis of “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” can be achieved by reducing 1-methyl-imidazole-4-carboxylic acid . The reduction process can further be chlorinated to prepare 1-methyl-4-chloromethyl imidazole hydrochloride .Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” can be represented by the SMILES stringCn1cnc(CN)c1
. This indicates that the molecule contains a 1-methyl-1H-imidazole ring with a methanamine group attached to the 4-position of the ring . Physical And Chemical Properties Analysis
“(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” is a liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 292.2±15.0 °C at 760 mmHg, and a flash point of 130.5±20.4 °C . The compound has a molar refractivity of 31.8±0.5 cm3, a polar surface area of 44 Å2, and a molar volume of 95.6±7.0 cm3 .Scientific Research Applications
Synthesis of Novel Compounds
(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is used in the synthesis of various novel compounds. For instance, it has been utilized in the synthesis of new oxadiazole derivatives from benzimidazole (Vishwanathan & Gurupadayya, 2014), and in the formation of imidazole-based Schiff base ligands and their complexes with diverse biological activities (al-Hakimi et al., 2020).
Pharmacological Characterization
In pharmacological research, (1-Methyl-1H-imidazol-4-yl)methanamine derivatives have been used in the formation of Pt(II) complexes, showing significant cytotoxic effects on cancer cell lines (Ferri et al., 2013). This demonstrates its potential in cancer therapy research.
Corrosion Inhibition
This compound has also been researched for its applications in corrosion inhibition. Studies have shown that imidazole derivatives, including (1-Methyl-1H-imidazol-4-yl)methanamine, can be effective corrosion inhibitors for steel in acidic solutions (Yadav, Sarkar, & Purkait, 2015).
Organic Synthesis
In organic chemistry, the nucleophilicity of the nitrogen atom in imidazoles, including (1-Methyl-1H-imidazol-4-yl)methanamine, has been exploited for the synthesis of complex organic compounds like imidazopyrazines (Galli et al., 2019).
Crystal Structure Analysis
Studies have also been conducted on the crystal structures of imidazole-4-imines, closely related to (1-Methyl-1H-imidazol-4-yl)methanamine, to understand their molecular and structural properties (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).
Application in Catalysis
Additionally, complexes derived from (1-Methyl-1H-imidazol-4-yl)methanamine have been studied for their potential as catalysts in chemical reactions. For example, they have been used in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Fluorescence Studies
There has also been research into the fluorescence properties of compounds derived from (1-Methyl-1H-imidazol-4-yl)methanamine, demonstrating their potential in developing fluorescent probes (Wen-yao, 2012).
Suzuki-Miyaura Reaction Catalysis
Pd(II) complexes with ligands derived from (1-Methyl-1H-imidazol-4-yl)methanamine have been synthesized and characterized for their catalytic activity in the Suzuki-Miyaura reaction (Shukla et al., 2021).
Safety And Hazards
The safety information for “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” indicates that it is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .
Future Directions
properties
IUPAC Name |
(1-methylimidazol-4-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCXIDUANMMARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693594 | |
Record name | 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride | |
CAS RN |
1394838-42-6 | |
Record name | 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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